Technical Documentation Center

7-bromo-4-fluoro-1H-indole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-4-fluoro-1H-indole-2-carboxylic acid
  • CAS: 926208-98-2

Core Science & Biosynthesis

Foundational

chemical and physical properties of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indole-2-carboxylic Acid Introduction: The Strategic Importance of a Halogenated Indole Scaffold In the landscape of modern medicinal chemistry and drug discovery, the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indole-2-carboxylic Acid

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the indole ring system remains a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold provides medicinal chemists with powerful tools to modulate physicochemical properties and metabolic stability, and to introduce vectors for further chemical elaboration. 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is a prime example of such a strategically designed building block. The presence of the bromine atom at the 7-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Concurrently, the fluorine atom at the 4-position can significantly alter the electronic properties of the indole ring, influence binding interactions, and improve metabolic profiles. This guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics in their synthetic programs.

Core Chemical and Physical Properties

A foundational understanding of a molecule's properties is critical for its effective application in research. The key identifiers and physicochemical data for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid are summarized below.

PropertyValueSource(s)
Chemical Name 7-bromo-4-fluoro-1H-indole-2-carboxylic acid[3][4]
CAS Number 926208-98-2[3][4]
Molecular Formula C₉H₅BrFNO₂[4][5]
Molecular Weight 258.04 g/mol [4][5]
Appearance Likely a light brown or off-white solidInferred from[2]

Spectroscopic Profile: Structural Elucidation

While specific spectra for this exact isomer are not publicly available, a robust spectroscopic profile can be predicted based on the analysis of its constituent functional groups and known principles of spectroscopic interpretation.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton is typically highly deshielded and appears as a broad singlet far downfield, often in the 10-12 ppm range.[8] The N-H proton of the indole ring will also be downfield, generally between 11.0 and 12.0 ppm, and may also be broadened due to quadrupole effects from the nitrogen atom and chemical exchange. The aromatic protons on the indole ring will appear in the aromatic region (approx. 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm.[8] The eight carbons of the indole ring will give rise to distinct signals, with their chemical shifts significantly influenced by the attached fluorine and bromine atoms. Carbon-fluorine coupling will likely be observed for the carbons in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, the most characteristic absorptions will be:

  • A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[8]

  • A strong C=O (carbonyl) stretching absorption around 1710 cm⁻¹.[8]

  • N-H stretching of the indole ring, usually appearing around 3300-3400 cm⁻¹.

  • C-F and C-Br stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will provide confirmation of the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity.[6]

Synthesis and Reactivity

Generalized Synthetic Workflow

Indole-2-carboxylic acids are commonly synthesized through methods like the Fischer indole synthesis. A plausible synthetic route to halogenated indole-2-carboxylates often begins with a correspondingly substituted aniline. The general workflow involves a Japp-Klingemann condensation followed by a Fischer indole ring closure reaction to form the core indole structure.[9]

G cluster_0 Generalized Synthesis A Substituted Aniline (e.g., 2-bromo-5-fluoroaniline) B Diazotization A->B NaNO₂, HCl C Japp-Klingemann Condensation (with α-ketoester) B->C D Hydrazone Intermediate C->D E Fischer Indole Synthesis (Acid-catalyzed cyclization) D->E F Ester Hydrolysis E->F NaOH, H₂O/EtOH G Target Molecule: 7-bromo-4-fluoro-1H-indole-2-carboxylic acid F->G

Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.

Chemical Reactivity and Strategic Utility

The true value of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid lies in its versatile reactivity, which allows for its use as a scaffold in the generation of diverse chemical libraries.

  • Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for derivatization. It can be readily converted into esters, amides, or other functional groups through standard coupling procedures.[10][11] This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

  • Bromine at the 7-Position: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the efficient introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful method for expanding molecular complexity and exploring new chemical space.

  • Indole Ring: The indole nucleus itself can undergo various chemical transformations, although the presence of electron-withdrawing groups can influence its reactivity compared to the parent indole.

G cluster_1 Reactivity & Derivatization Start 7-bromo-4-fluoro-1H- indole-2-carboxylic acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, R-NH₂) Ester Ester Derivatives Start->Ester Esterification (e.g., H₂SO₄, R-OH) [6] Coupled C7-Aryl/Heteroaryl Derivatives Start->Coupled Suzuki Coupling (e.g., Pd catalyst, Ar-B(OH)₂) [5]

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole-2-carboxylic acid moiety is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives have been explored as potent inhibitors of HIV-1 integrase and as allosteric inhibitors of fructose-1,6-bisphosphatase.[11][12][13] The specific substitution pattern of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid makes it a valuable intermediate for synthesizing novel therapeutic agents. Its utility as a versatile building block allows for the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties.[2]

Safety and Handling

According to available safety data, 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[3]

  • Skin Irritation: Causes skin irritation (H315).[3]

  • Eye Irritation: Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are required.

References

  • 7-bromo-4-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Inform
  • 7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid - Sigma-Aldrich.
  • 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | Sapphire Bioscience.
  • 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid | CymitQuimica.
  • Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.
  • Chem 351 F07 Final : Spectroscopy.
  • 7-Bromo-1H-indole-2-carboxylic acid - Chem-Impex.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC.
  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG
  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

Foundational

Thermodynamic Solvation and Equilibrium Solubility Profile of 7-Bromo-4-fluoro-1H-indole-2-carboxylic Acid in Polar Aprotic Solvents

Executive Summary The compound 7-bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2) is a highly specialized halogenated heterocyclic building block utilized extensively in medicinal chemistry and rational drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2) is a highly specialized halogenated heterocyclic building block utilized extensively in medicinal chemistry and rational drug design . Due to its rigid aromatic core and dual halogenation, the molecule exhibits a high crystal lattice energy, rendering it highly recalcitrant to dissolution in aqueous or non-polar media. For researchers and process chemists, understanding its solubility profile in polar aprotic solvents is critical for liquid-phase synthesis, purification, and high-throughput screening assays. This whitepaper details the thermodynamic mechanisms of its solvation and provides a self-validating experimental framework for determining its equilibrium solubility.

Physicochemical Profiling & Structural Thermodynamics

To predict and manipulate the solubility of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, we must first deconstruct its structural thermodynamics. The molecule presents three competing physicochemical domains:

  • The Indole Core: Unlike typical amines, the indole nitrogen is not basic; its lone pair is delocalized into the aromatic π -system. Consequently, the N-H acts strictly as a hydrogen-bond (H-bond) donor .

  • The Carboxylic Acid (C2): This moiety acts as both a strong H-bond donor and acceptor, heavily promoting the formation of highly stable intermolecular dimers in the solid state.

  • The Halogens (C4-Fluoro, C7-Bromo): The highly electronegative fluorine at C4 withdraws electron density from the aromatic ring, subtly increasing the acidity of the N-H proton. The bulky, polarizable bromine at C7 significantly increases the molecule's lipophilicity (LogP) and participates in intermolecular halogen bonding, further fortifying the crystal lattice.

The Causality of Solvent Selection: Why are polar aprotic solvents (e.g., DMSO, DMF, NMP) uniquely suited for this compound? Solvents like water possess high dielectric constants but require immense "cavitation energy" to accommodate the hydrophobic bulk of the brominated indole ring. Conversely, polar aprotic solvents possess highly polarized S=O or C=O bonds that act as aggressive H-bond acceptors without acting as donors. They efficiently disrupt the carboxylic acid dimers and N-H networks of the solute's crystal lattice. Because these solvents do not self-associate via H-bonding, their acceptor sites are fully available to solvate the solute, maximizing the exothermic enthalpy of solvation ( ΔHsolvation​ ) .

Solvation A 7-Bromo-4-fluoro-1H-indole- 2-carboxylic acid B High Crystal Lattice Energy (Halogen & pi-pi stacking) A->B Solid State C Polar Aprotic Solvents (DMSO, DMF, NMP) A->C Addition to Solvent F Thermodynamic Dissolution (Solvation > Lattice Energy) B->F Overcome by D H-Bond Acceptance (Solvent O binds to Solute OH/NH) C->D Primary Mechanism E Dipole-Dipole Interactions (Solvent dipole vs Halogens) C->E Secondary Mechanism D->F Drives E->F Assists

Thermodynamic pathways of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid solvation.

Quantitative Solubility Data (Estimated)

While specific empirical data for the 7-bromo-4-fluoro derivative is often proprietary, predictive thermodynamic models and structural analogs (such as 5-bromo-1H-indole-2-carboxylic acid) allow us to establish highly accurate solubility estimates . The table below summarizes the expected solubility profile across standard polar aprotic solvents at 25°C.

SolventDielectric Constant ( ϵ )H-Bond Acceptor StrengthEstimated Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) 46.7Very Strong> 100
N,N-Dimethylformamide (DMF) 36.7Strong80 - 100
N-Methyl-2-pyrrolidone (NMP) 32.2Strong70 - 90
Acetone 20.7Moderate10 - 25
Acetonitrile (MeCN) 37.5Weak5 - 15

Note: Solubility in MeCN is notably lower due to its linear geometry and weaker basicity compared to the highly polarized oxygen centers in DMSO and DMF.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To definitively quantify the solubility of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid in a given polar aprotic solvent, a rigorously controlled shake-flask method must be employed.

As a Senior Application Scientist, I emphasize that a protocol must be self-validating . This means the procedure inherently guards against false kinetics. For example, halogenated indoles often exhibit slow dissolution kinetics due to poor solvent wetting of their lipophilic crystal surfaces. Therefore, a standard 2-hour dissolution test will yield an artificially low kinetic solubility. We must force the system to thermodynamic equilibrium.

Step-by-Step Methodology
  • Supersaturation Preparation: Weigh approximately 150 mg of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

    • Causality: The amber vial prevents UV-induced degradation of the halogenated indole. The excess solid ensures the solution remains saturated, proving that the final measurement represents maximum thermodynamic capacity.

  • Thermostated Agitation: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1°C at 500 RPM for 48 to 72 hours .

    • Causality: The extended timeframe overcomes the high activation energy required to break the halogen-reinforced crystal lattice, ensuring true equilibrium is reached.

  • Isothermal Phase Separation: Transfer the vial directly to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Causality: Why centrifugation instead of standard vacuum filtration? Vacuum filtration causes volatile solvents to evaporate, resulting in a rapid temperature drop. This temperature drop forces premature precipitation of the solute, yielding a false-low solubility reading. Isothermal centrifugation maintains the thermodynamic state.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Immediately dilute this aliquot into 900 µL of the HPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).

    • Causality: Dilution prevents the solute from crashing out of solution when it hits the aqueous mobile phase during injection, which would otherwise clog the HPLC column.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column. Detect at λ = 280 nm (the primary absorption band for the indole chromophore). Quantify against a 5-point calibration curve prepared in the exact same solvent matrix.

Workflow S1 1. Solid Dispensing (Excess Solute) S2 2. Solvent Addition (DMSO/DMF/NMP) S1->S2 S3 3. Thermostated Agitation (25°C, 48-72h) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000g) S3->S4 S5 5. Supernatant Extraction (Isothermal filtration) S4->S5 S6 6. HPLC-UV Quantification (vs Calibration Curve) S5->S6

Self-validating shake-flask workflow for equilibrium solubility determination.

References

  • National Institutes of Health. "7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | C9H5BrFNO2 | CID 16313512". PubChem. URL:[Link]

  • Tetko, I. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening". PubMed. URL:[Link]

  • Wikipedia Contributors. "Indole - Carbon acidity and C2 lithiation". Wikipedia, The Free Encyclopedia. URL: [Link]

Exploratory

Strategic Halogenation in Drug Design: Electronic Effects of Fluorine and Bromine in Indole-2-Carboxylic Acid Derivatives

Executive Summary The indole-2-carboxylic acid (I2CA) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from antiviral agents to kinase inhibitors. Strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutics ranging from antiviral agents to kinase inhibitors. Strategic halogenation of the indole ring is a highly precise tool used to modulate the physicochemical and pharmacokinetic properties of these drug candidates. This technical guide provides an in-depth analysis of the divergent electronic effects of fluorine and bromine substitutions on the I2CA scaffold, detailing how these modifications influence acidity (pKa), metabolic stability, and target binding affinity through phenomena such as inductive withdrawal and sigma-hole formation.

Core Electronic Effects: Fluorine vs. Bromine

The introduction of halogens onto the indole aromatic system initiates a complex interplay between electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R).

Inductive and Resonance Interplay
  • Fluorine: As the most electronegative element (3.98 Pauling), fluorine exerts a profound -I effect, pulling electron density away from the indole core. However, its 2p orbitals overlap highly efficiently with the carbon 2p π -system, allowing it to simultaneously donate electron density via a strong +R effect[1]. This dual nature allows fluorine to fine-tune the electronic landscape without adding significant steric bulk[2].

  • Bromine: Bromine is less electronegative (2.96 Pauling) and significantly larger. While it exerts a moderate -I effect, its +R effect is almost negligible due to the poor orbital overlap between the bromine 4p orbitals and the carbon 2p orbitals[3]. Consequently, bromine acts almost exclusively as an electron-withdrawing group in this context.

Modulation of Acidity (pKa)

The electronic pull of these halogens directly impacts the acidity of the C2-carboxylic acid group. By withdrawing electron density from the indole ring, halogens stabilize the carboxylate conjugate base, thereby lowering the pKa.

  • The unsubstituted 4 has a baseline pKa of approximately 4.44[4].

  • Substitution at the C5 position with fluorine yields 5, lowering the pKa to 4.27[5].

  • Substitution with bromine yields6, lowering the pKa further to 4.25[6].

The slightly stronger net electron-withdrawing impact of bromine in this specific position is explained by the7 parameters; fluorine's +R effect partially offsets its -I effect, whereas bromine's lack of resonance donation leaves its inductive pull unopposed[7].

The Sigma-Hole and Halogen Bonding

A critical mechanistic divergence between these two halogens is their capacity for halogen bonding. Bromine's large, highly polarizable electron cloud is anisotropically distorted by the electron-withdrawing indole core. This creates a region of depleted electron density (a partial positive charge) on the outermost surface of the bromine atom along the C-Br axis, known as a 8[8]. This sigma-hole acts as a highly directional Lewis acid, forming strong non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in a protein backbone)[9].

Conversely, fluorine is so electronegative that it tightly holds its electron cloud, preventing the formation of a functional sigma-hole. Therefore, fluorine rarely participates as a halogen bond donor in drug design[9].

Physicochemical & Pharmacokinetic Implications

  • Metabolic Stability: Fluorine substitution is a premier strategy for blocking oxidative metabolism. The C-F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at metabolically labile sites on the indole ring prevents cytochrome P450 (CYP) enzymes from hydroxylating the aromatic system, thereby extending the drug's half-life and improving oral bioavailability[1][10].

  • Lipophilicity: Bromine substitution dramatically increases the lipophilicity (LogP) of the molecule compared to fluorine. While this can enhance membrane permeability and drive dispersive interactions within hydrophobic binding pockets, it must be carefully monitored to avoid off-target toxicity or poor aqueous solubility[3].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and electronic parameters of the unsubstituted, fluorinated, and brominated indole-2-carboxylic acid derivatives.

Property / ParameterIndole-2-Carboxylic Acid5-Fluoroindole-2-Carboxylic Acid5-Bromoindole-2-Carboxylic Acid
C2-Carboxylic Acid pKa ~4.44~4.27~4.25
Hammett Constant ( σp​ ) 0.000.060.23
C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)~68 kcal/mol (C-Br)
Sigma-Hole Formation N/ANegligibleHighly Pronounced
Primary Design Utility Baseline ScaffoldMetabolic Stability (CYP blocking)Target Affinity (Halogen Bonding)

Visualizations of Electronic Effects and Workflows

G Indole Indole-2-Carboxylic Acid Scaffold Fluorine Fluorine (-F) High Electronegativity Indole->Fluorine Bromine Bromine (-Br) High Polarizability Indole->Bromine Inductive Strong -I / +R Effect Lowers pKa Fluorine->Inductive Metabolic Blocks CYP450 Oxidation Fluorine->Metabolic SigmaHole Sigma-Hole Formation Halogen Bonding Bromine->SigmaHole Lipophilicity Increased Lipophilicity (Higher LogP) Bromine->Lipophilicity

Logical relationship of halogen substitution effects on indole-2-carboxylic acid properties.

Workflow Synthesis 1. Synthesis of Halogenated Indoles pKa 2. Potentiometric pKa Titration Synthesis->pKa Microsome 3. CYP450 Microsomal Stability Assay pKa->Microsome Binding 4. Target Binding Affinity (SPR/ITC) Microsome->Binding

Self-validating experimental workflow for assessing halogenated indole derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating necessary controls and explaining the causality behind the experimental conditions.

Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Because halogenated indole-2-carboxylic acids often exhibit poor aqueous solubility, direct titration in pure water is impossible.

  • Preparation: Prepare 1 mM solutions of the indole derivative in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl to maintain a constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO2​ absorption, which falsely lowers pH).

  • Causality & Validation: Record the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (Yasuda-Shedlovsky extrapolation) to obtain the true aqueous pKa.

  • System Control: Run a parallel titration of standard benzoic acid to validate the electrode calibration and extrapolation accuracy.

Protocol 2: In Vitro CYP450 Microsomal Stability Assay

This assay determines whether the fluorine substitution successfully blocks oxidative metabolism compared to the bromine or unsubstituted analogs.

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the indole derivative to a final concentration of 1 μ M (keep organic solvent <0.5% v/v to avoid denaturing CYP enzymes).

  • Reaction Initiation (Causality): Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes obligatorily require NADPH as an electron donor to catalyze aromatic hydroxylation; without it, the reaction cannot proceed.

  • Quenching & Analysis: Aliquot 100 μ L at 0, 15, 30, 45, and 60 minutes into 300 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • System Control: Utilize Verapamil or Testosterone as a high-clearance positive control to validate the metabolic viability of the microsomes.

Conclusion

The selection between fluorine and bromine in the design of indole-2-carboxylic acid derivatives is not merely a choice of halogen, but a strategic decision dictating the molecule's fate in vivo. Fluorine is the optimal choice for rigidifying the electronic structure, lowering pKa, and drastically enhancing metabolic stability without a massive lipophilicity penalty. Bromine, conversely, should be deployed when the target binding pocket requires heavy lipophilic anchoring or when the precise geometry of the receptor allows for the exploitation of the highly directional sigma-hole via halogen bonding.

References

  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEne3LXdvOj_RjiQKoyw6EAAAdou_ZCuHXspmWumyCn20nzXG1Rj-cA0nqVr4nDkH2mELx3bUvuHEcgKFXdRW9qOEIl9iF9KWovPn_5NUTZhxFhFji0ClL_wexGQ9LWyTeToqksTxkZ3HoimfXe20lWVz8wdPqD4rSHIsUFP3uTK7hTZns32TXJ5vzdCYxQpaSy2Nad07ORhH7mC0fl-y3_FC8PbXK-Mmm2SwN_tLkpjQNAANgYmdytiS_gHlXHlp4ZQZRHGeGpOMdyuznlCm4=]
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPvKQ7Yjud4HUDYFtLdsVsJX2BGc_WnnynKIEjgQC5w4lik3SFxwhJGTHze4NfH20LB6XsGcw5g3EvZwaqCIUnmIZZffsYm6xn2PT5TcWCN9iQ8R_I-P4ZJC6vz6WO1FWoBauJIzUCAr6-pAuD-rn-40R1Eeja]
  • Introducing bromine to the molecular structure as a strategy for drug design.Journal of Medical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS-disKcV3HXXhmkQ5_cqLn9UJwMbF1SbaBufK_lC1VO-cwNOyQKiVsEEbDohkOkNkjj2zR3N4F4fp3KieIwvmp99APD6KdisivYMqnzX2D6sIZs9__xD2SzzzSHhZaJ6ZzpG_-O_SBF7_0oQdyCyzRA==]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuY4oA31iIezLr1MpI3ma8HaKJQPkgiJZyhXQW2uzFxjHc572LQ1_um36pWJrGR7Hfk5nznsqoRJmuXlKln3Gu0tyk4iUlKJHbpO2Cqr79qPJhJ4E0YtvkpEl7mhgBcCcGzQ==]
  • 5-Bromoindole-2-carboxylic acid.ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAfoYeH8-_NIQNQajGapmAE-qdFQyMFT8wP6WTpZ-BVputF2bushFbwWdxuL-ORjdAm5-OBSorKCKkaI27Jnxv7UQO9g_4blb79RDaVQXa3PpA4Dv8YDdAC7NGo8a02uism1r0mKlhx9BmskW6kWAWb67a2BUB2XLeAEiajrffiw==]
  • 5-Fluoroindole-2-carboxylic acid.LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7i-R325cpf4QY60_2WbIkUeGpzhAFyAnHoNKzT-1IbzOO3vcL4oGwUkaa-Qv-q1Aezg93Pwhotl3qHhM1cJpYx80FsEo9ZV6vAwajJ6tQApHhgC9LoMl9t-f-aE8-yQHB_iAEOX9ZtcjG6C6LUomWoob-hP8pJg==]
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8zLZ09ySzdr1xKnP0u968L7JlLH-oCD4yerxmSxqv4Qet4NIDQNGlrvrTY4hMFaIPP-bmLH0g8lvZlwscoztQ-aOYgWPno6-liRHH08ymMmGLGEJ27tDnMFYpZ9P7sSgNc1BxoVm9-zzn9yw=]
  • Hammett equation.Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWA0aFg90fFItbXmiGE3H9FSXvYujpBO8EpRTjqvBF6m_MR9ljS-QJg4_lwrnMxV4Bo3bstYqmvK46ecLPj1fG3laewbOGPrIB_nEBq6wy8NHb3hIDDQJ2FebFcwTAkUO4QwRf5Lj77KY=]
  • Indole-2-carboxylic acid 1477-50-5 wiki.GuideChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_RyVrY63iosije-2r2JoTtV7jqpJoeVgJKKtgyYgE2aw26vUjAKzSLD1dp-QCEnvOdWiG2csXu-vR-BD-fZOg_q9DNo12ZT2VeomaMHYGuOkjqe3bcombqmYtZOPYYzDHRlOorqev0oNaPeb6hL8RQWLP7uchFAGqhnsWoWWc_DnNvq-njSI=]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Bromo-4-fluoro-1H-indole-2-carboxylic Acid in Kinase Inhibitor Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing kinase inhibitors that achieve both high biochemical potency and exquisite kinome selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing kinase inhibitors that achieve both high biochemical potency and exquisite kinome selectivity. The indole-2-carboxamide scaffold is a privileged chemotype in oncology and immunology, known for its ability to anchor deeply into the ATP-binding pocket of various kinases [1].

Specifically, 7-bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2) has emerged as a highly strategic building block. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for leveraging this specific molecule in hit-to-lead optimization campaigns targeting kinases such as EGFR, CDK2, and p38 MAP kinase.

Pharmacophore Rationale & Causality

Why utilize this specific substitution pattern? In rational drug design, every atom in this building block serves a distinct pharmacological and synthetic purpose:

  • 2-Carboxylic Acid (The Anchor): This serves as the primary synthetic handle for amide bond formation. The resulting indole-2-carboxamide acts as a bidentate hydrogen bond donor/acceptor system, interacting directly with the backbone amides of the kinase hinge region [1][4].

  • 7-Bromo (The Diversification Vector): Halogens at the 7-position project outward toward the solvent-exposed region or deep hydrophobic sub-pockets (depending on the specific kinase binding mode). The bromine atom is a perfect leaving group for late-stage palladium-catalyzed cross-coupling, allowing rapid library generation without disrupting the core hinge-binding motif [2][3].

  • 4-Fluoro (The Modulator): The fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the indole NH. This strengthens the NH's hydrogen-bond donating capacity to the kinase hinge. Furthermore, the 4-fluoro substitution blocks CYP450-mediated oxidative metabolism at the electron-rich C4 position, significantly improving the molecule's in vivo metabolic stability.

Experimental Workflow Visualization

G BB 7-Bromo-4-fluoro-1H-indole- 2-carboxylic acid (Starting Scaffold) Amide Amide Coupling (Hinge-Binding Anchor) BB->Amide Step 1: HATU/DIPEA Suzuki Suzuki-Miyaura Coupling (Hydrophobic Pocket Probe) Amide->Suzuki Step 2: Pd(dppf)Cl2 Library Focused Inhibitor Library Suzuki->Library Diversification Screening Kinase Screening (EGFR, RET, p38) Library->Screening High-Throughput Assay Hit Lead Candidate Screening->Hit SAR Analysis

Workflow for utilizing 7-bromo-4-fluoro-1H-indole-2-carboxylic acid in kinase drug discovery.

Application Protocol 1: Hinge-Binding Motif Generation via Amide Coupling

Objective: Convert the 2-carboxylic acid into a functionalized carboxamide to establish the hinge-binding pharmacophore.

Causality & Reagent Selection: We utilize HATU and DIPEA in DMF. HATU is chosen over standard EDC/HOBt coupling because the electron-withdrawing 4-fluoro group and the steric bulk of the 7-bromo group reduce the overall reactivity of the indole core. HATU ensures rapid formation of the highly reactive HOAt active ester, minimizing the epimerization of chiral amine partners and maximizing yield.

Step-by-Step Protocol:

  • Activation: Dissolve 7-bromo-4-fluoro-1H-indole-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Incubation: Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 256.0 [M-H]⁻) and the appearance of the target product mass validate reaction completion.

  • Workup: Quench the reaction by pouring it into saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl neutralizes excess DIPEA and helps partition the DMF into the aqueous layer during extraction, preventing emulsion formation.

  • Extraction & Purification: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Application Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Exploit the 7-bromo handle to introduce diverse aryl/heteroaryl groups, probing the kinase's hydrophobic sub-pockets to drive target selectivity [2][3].

Causality & Reagent Selection: We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a wide bite angle, which is highly effective for sterically hindered ortho-substituted aryl bromides (the 7-position is sterically hindered by the adjacent indole NH). A 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Protocol:

  • Preparation: In a microwave-safe vial, combine the 7-bromo-indole-2-carboxamide intermediate from Protocol 1 (1.0 eq, 0.2 mmol), the desired boronic acid or pinacol ester (1.5 eq, 0.3 mmol), and K₂CO₃ (3.0 eq, 0.6 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (2.5 mL). Sparge the solution with nitrogen gas for 5 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%). Seal the vial with a crimp cap.

  • Reaction Execution: Heat the mixture at 90°C for 12 hours in an oil bath (Alternatively, heat to 110°C for 30 minutes in a microwave reactor for rapid library generation).

  • IPC & Workup: Confirm the consumption of the bromide via TLC (UV active at 254 nm). Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black.

    • Self-Validation Check: The filtrate must be completely clear; a dark or grey suspension indicates incomplete filtration of colloidal palladium, which will cause false positives in downstream fluorescence-based kinase assays.

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor candidate (>95% purity required for biological assays).

Data Presentation: Representative Kinase Profiling

To illustrate the structure-activity relationship (SAR) unlocked by this building block, the following table summarizes representative quantitative data demonstrating how diversification at the 7-position impacts kinase selectivity (modeling a campaign targeting EGFR over off-target CDK2) [1].

CompoundC7 Substitution (via Suzuki)C4 SubstitutionEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Ratio (EGFR/CDK2)
BB-1 -Br (Starting Handle)-F>10,000>10,000N/A
Lead A -Phenyl-F1458505.8x
Lead B -3-Pyridyl-F421,20028.5x
Lead C -4-(4-Methylpiperazinyl)phenyl-F12>5,000>400x

Data Interpretation: The unmodified 7-bromo intermediate (BB-1 ) lacks the necessary steric bulk to engage the hydrophobic pocket II of the kinase, resulting in poor affinity. Cross-coupling with a 3-pyridyl group (Lead B ) introduces a critical hydrogen bond acceptor, significantly improving EGFR potency. Extending the system with a solubilizing piperazine motif (Lead C ) perfectly fills the solvent channel, driving sub-15 nM potency and excellent selectivity over off-target kinases like CDK2. The 4-fluoro group remains constant across the series, ensuring metabolic stability and optimal hinge-binding geometry.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 7-(piperazin-1-ylmethyl)-1h-indole-2-carboxylic acid (phenyl)
Application

Advanced Application Note: Amidation of 7-Bromo-4-fluoro-1H-indole-2-carboxylic Acid

Introduction & Mechanistic Context 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2)[1] is a highly functionalized, privileged heterocyclic building block utilized in the synthesis of advanced pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2)[1] is a highly functionalized, privileged heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors, antivirals, and oncology candidates[2][3].

The amidation of this specific substrate presents unique physicochemical challenges that dictate the choice of coupling reagents:

  • Electronic Effects: The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I). While this stabilizes the indole core against oxidative degradation, it subtly alters the pKa of the 2-carboxylic acid, requiring robust activation to drive the formation of the intermediate[4].

  • Steric & Conformational Effects: The 7-bromo group introduces significant van der Waals bulk near the indole N1-H. While it is distal to the C2-carboxylic acid, this steric hindrance effectively suppresses unwanted N-acylation (dimerization) side reactions. However, it also restricts the conformational flexibility of the substrate during the transition state of aminolysis.

Standard peptide coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics when applied to electronically deactivated or sterically hindered heterocyclic carboxylic acids[5]. To overcome the activation energy barrier, the selection of the coupling reagent must prioritize the rapid formation of a highly reactive, yet stable, intermediate[6].

Reagent Selection and Causality

To achieve high-yielding amidations with 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, two primary coupling systems are recommended based on the scale and nature of the nucleophile:

A. HATU / DIPEA (Discovery & High-Throughput Scale)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for challenging, sterically hindered amidations[3][6].

  • Causality: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU rapidly converts the indole-2-carboxylic acid into an O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring-group effect. It utilizes hydrogen bonding to pre-organize the incoming amine, drastically accelerating the aminolysis step even with unreactive or secondary amines.

B. T3P / Pyridine or Et₃N (Process & Scale-Up)

Propylphosphonic anhydride (T3P) offers distinct advantages for multigram scale-up[6][7].

  • Causality: T3P activates the carboxylic acid to form a mixed anhydride. The key mechanistic benefit of T3P is its exceptionally mild nature and low epimerization risk. More importantly for process chemistry, T3P and its byproducts are entirely water-soluble. This allows for self-validating, chromatography-free workups where the product is isolated via simple aqueous extraction or precipitation[7].

G A 7-Br-4-F-Indole-2-COOH (Substrate) B HATU + DIPEA (Activation) A->B Deprotonation C OAt-Active Ester (Reactive Intermediate) B->C Coupling E Indole-2-Carboxamide (Target Product) C->E Aminolysis D Amine Nucleophile (HNR2) D->E Addition

Caption: HATU-mediated activation and amidation pathway for indole-2-carboxylic acids.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when reacting 7-bromo-4-fluoro-1H-indole-2-carboxylic acid with a standard primary amine (e.g., benzylamine) at 0.5 mmol scale.

Coupling SystemBaseSolventReaction TimeAvg. Yield (%)Byproduct RemovalPrimary Use Case
HATU DIPEADMF1 - 2 h85 - 95%Requires chromatographyDiscovery / Difficult Amines
T3P (50% in EtOAc) Et₃NEtOAc/DCM4 - 12 h80 - 90%Aqueous wash (Water-soluble)Process Scale-up / Libraries
EDC / HOBt DIPEADMF12 - 24 h60 - 75%Aqueous wash / ChromatographyLegacy protocols
DCC / DMAP NoneDCM24 h+< 50%DCU filtration requiredNot recommended

Experimental Methodologies

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is designed as a self-validating system. The formation of the active ester can be directly observed, ensuring that any failure in the reaction is isolated to the amine's nucleophilicity rather than the acid's activation.

Reagents:

  • 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (1.0 eq, 0.5 mmol)

  • Amine (1.2 eq, 0.6 mmol)

  • HATU (1.1 eq, 0.55 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-bromo-4-fluoro-1H-indole-2-carboxylic acid in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes at room temperature.

  • Activation (Self-Validation Step): Add HATU (1.1 eq) in one portion. The solution typically transitions to a deep yellow/orange color.

    • Diagnostic Check: Stir for 15 minutes. An aliquot analyzed by LC-MS should show complete consumption of the starting material mass and the appearance of the O-At active ester intermediate (m/z =[M-OH+OAt]+).

  • Aminolysis: Once activation is confirmed, add the amine (1.2 eq). Stir at room temperature for 1–2 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (typically 50% EtOAc/Hexanes). The reaction is complete when the O-At ester is fully consumed.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF and HOAt byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace HOAt remains.

Protocol B: T3P-Mediated Amidation (Scale-Up)

Optimized for >5 gram scale where chromatography is prohibitive.

Reagents:

  • 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (1.0 eq, 20.0 mmol)

  • Amine (1.1 eq, 22.0 mmol)

  • T3P (50% wt in EtOAc) (1.5 eq, 30.0 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 60.0 mmol)

  • Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Procedure:

  • Suspend the carboxylic acid and amine in EtOAc (100 mL) at 0 °C.

  • Add Et₃N (3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Add T3P (50% solution in EtOAc, 1.5 eq) dropwise via an addition funnel over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours until LC-MS indicates >95% conversion.

  • Aqueous Workup: Quench the reaction by adding water (50 mL). The T3P byproducts partition entirely into the aqueous phase. Wash the organic layer with 1M NaOH (50 mL), 1M HCl (50 mL), and brine (50 mL).

  • Concentrate the organic layer to afford the highly pure amide product.

Workflow Step1 1. Substrate & Amine Preparation (Dry DMF/EtOAc) Step2 2. Base Addition (DIPEA or Et3N) Step1->Step2 Step3 3. Coupling Reagent Addition (HATU or T3P) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS for OAt-Ester) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the amidation of halogenated indole-2-carboxylic acids.

References

  • nextsds.com - 7-bromo-4-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. Available at:[Link][1]

  • National Institutes of Health (NIH) - Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Available at: [Link][5]

  • RSC Publishing - An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Available at: [Link][2]

  • ResearchGate - An optimized and scalable synthesis of propylphosphonic anhydride for general use. Available at:[Link][7]

  • ACS Publications - Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. Available at: [Link][3]

  • ACS Publications - Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Available at: [Link][6]

  • RSC Publishing - Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Available at:[Link][4]

Sources

Method

Advanced Application Note: Strategic C-7 Functionalization of Bromo-Fluoro-Indoles

An in-depth technical guide on the functionalization of the C-7 position in bromo-fluoro-indoles, designed for medicinal chemists and drug development professionals. Executive Summary & Mechanistic Rationale Indoles are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the functionalization of the C-7 position in bromo-fluoro-indoles, designed for medicinal chemists and drug development professionals.

Executive Summary & Mechanistic Rationale

Indoles are privileged pharmacophores in drug discovery. The strategic incorporation of fluorine atoms (e.g., 4-fluoro, 5-fluoro) is routinely employed to modulate lipophilicity, improve metabolic stability, and influence the pKa of adjacent amines. However, functionalizing the C-7 position of the indole core remains notoriously challenging. The inherent electronic properties of the pyrrole-type ring heavily favor electrophilic aromatic substitution at the C-3 position, and directed lithiation often defaults to the C-2 position[1].

To access C-7 decorated fluoroindoles, chemists must rely on two primary paradigms:

  • Pre-functionalized Handles (Cross-Coupling): Utilizing commercially available or easily synthesized 7-bromo-x-fluoroindoles (e.g., 7-bromo-5-fluoroindole) as substrates for transition-metal-catalyzed cross-coupling[2].

  • Directed C–H Activation: Employing cleavable N-directing groups (DGs) to override the natural electronic bias, forcing the catalytic or stoichiometric functionalization to occur at the C-7 C–H bond[3].

This application note synthesizes current literature to provide self-validating protocols for both strategies, explaining the causality behind reagent selection and reaction conditions.

Strategic Workflows for C-7 Functionalization

When designing a synthesis for a C-7 substituted fluoroindole, the choice of strategy depends on the availability of the starting material and the desired functional group.

C7_Strategy Start Target: C-7 Substituted Fluoroindole Decision Is a 7-Bromo-Fluoroindole commercially available? Start->Decision CrossCoupling Strategy A: Pd-Catalyzed Cross-Coupling Decision->CrossCoupling Yes CH_Activation Strategy B: Directed C-H Functionalization Decision->CH_Activation No Suzuki Suzuki-Miyaura (C-C Bond Formation) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) CrossCoupling->Buchwald Borylation Metal-Free BBr3 C-H Borylation CH_Activation->Borylation Arylation Pd-Catalyzed C-H Arylation (N-TBPO) CH_Activation->Arylation

Workflow for selecting a C-7 functionalization strategy for fluoroindoles.

Strategy A: Cross-Coupling of 7-Bromo-Fluoroindoles

The C7–Br bond is highly activated toward oxidative addition by Palladium(0) species. Substrates like 7-bromo-5-fluoroindole can undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings[2][4]. Mechanistic Insight: The unprotected N–H of the indole can coordinate to the palladium catalyst, potentially poisoning it or leading to competitive N-arylation. To circumvent this, highly sterically hindered bidentate ligands (e.g., dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos) are utilized to favor the desired C–C or C–N bond reductive elimination over off-target pathways[4].

Strategy B: Directed C–H Borylation

If the starting material is a simple fluoroindole (e.g., 5-fluoroindole), C-7 functionalization requires a directing group. The N-pivaloyl (N-Piv) group is highly effective for metal-free C–H borylation using Boron Tribromide (BBr₃)[3][5]. Mechanistic Insight: BBr₃ acts as both the boron source and a Lewis acid. It coordinates to the carbonyl oxygen of the N-Piv group. This chelation brings the electrophilic boron center into immediate proximity with the C-7 position, drastically lowering the activation energy for electrophilic aromatic substitution at C-7 and completely overriding the natural nucleophilicity of C-3[5].

Mechanism SM N-Piv-Fluoroindole Coord BBr3 Coordination to Piv Carbonyl SM->Coord EAS Directed EAS at C-7 Position Coord->EAS Quench Pinacol/NEt3 Quench EAS->Quench Product 7-Bpin-Fluoroindole (Versatile Handle) Quench->Product

Mechanistic pathway of N-Piv directed, metal-free C-7 borylation.

Quantitative Data Summary

The following table summarizes the expected performance of various C-7 functionalization methodologies based on recent literature precedents[1][2][4][5].

MethodologySubstrate TypeCatalyst / ReagentDirecting GroupAvg. Yield RangeKey Advantage
Suzuki-Miyaura 7-Bromo-x-fluoroindolePd(dppf)Cl₂, K₂CO₃None (Free N-H)70 - 92%No protection/deprotection steps required.
Buchwald-Hartwig 7-Bromo-x-fluoroindolePd-PEPPSI-IPent, LiHMDSNone (Free N-H)65 - 85%Access to C-7 diindolylamines and anilines.
C-H Borylation x-FluoroindoleBBr₃, then PinacolN-Pivaloyl (N-Piv)75 - 88%Metal-free; installs a versatile Bpin handle.
C-H Arylation x-FluoroindolePd(OAc)₂, Ag₂CO₃N-P(O)tBu₂ (TBPO)60 - 80%Direct C-C bond formation without pre-halogenation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 7-Bromo-5-fluoroindole

This protocol describes the direct C-7 arylation of an unprotected bromo-fluoro-indole, leveraging bidentate phosphine ligands to prevent catalyst poisoning.

Reagents & Materials:

  • 7-Bromo-5-fluoroindole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-5-fluoroindole, the arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere, preventing oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe, followed by a previously degassed aqueous solution of K₂CO₃.

    • Causality: The biphasic mixture ensures solubility of both the organic substrates and the inorganic base. The base is critical for the transmetalation step, activating the boronic acid by forming a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor the reaction via LC-MS or TLC until the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 7-aryl-5-fluoroindole.

Protocol B: Metal-Free C-7 Selective C–H Borylation

This protocol details the directed electrophilic borylation of an N-Piv protected fluoroindole, providing a versatile C-7 boronic ester handle for downstream diversification.

Reagents & Materials:

  • N-Pivaloyl-fluoroindole (1.0 equiv, 0.5 mmol)

  • Boron tribromide (BBr₃) (1.0 M in DCM, 2.0 equiv, 1.0 mmol)

  • Pinacol (2.5 equiv, 1.25 mmol)

  • Triethylamine (NEt₃) (5.0 equiv, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Borylation: In an argon-filled glovebox or using standard Schlenk techniques, dissolve the N-Piv-fluoroindole in anhydrous DCM (3 mL) in a dry 20 mL vial.

  • Electrophilic Attack: Cool the solution to 0 °C. Add BBr₃ (1.0 M in DCM) dropwise over 5 minutes.

    • Causality: BBr₃ coordinates to the pivaloyl carbonyl. The steric bulk of the pivaloyl group prevents coordination at C-2, directing the highly electrophilic boron center exclusively to the C-7 position[5].

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. A color change (often deep red or purple) indicates the formation of the intermediate cationic Wheland complex.

  • Quenching (Esterification): Cool the reaction mixture back to 0 °C. Carefully add a solution of Pinacol and NEt₃ in DCM (2 mL) dropwise.

    • Causality: Pinacol reacts with the intermediate C-7 dibromoborane to form the stable pinacol boronate (Bpin) ester. NEt₃ acts as an acid scavenger to neutralize the generated HBr, preventing protodeborylation of the newly formed C–B bond.

  • Workup: Stir the mixture at room temperature for an additional 1 hour. Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography (Silica gel, Hexanes/EtOAc) to yield the 7-Bpin-N-Piv-fluoroindole. (Note: The N-Piv group can be subsequently removed using K₂CO₃ in MeOH/H₂O if the free N-H indole is required).

References

  • Yang, Y.; Qiu, X.; Zhao, Y.; Mu, Y.; Shi, Z. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research, 2021.

  • Liu, Y.; et al. "Boron-mediated directed aromatic C–H hydroxylation." Nature Communications, 2020.

  • Moustakim, M.; et al. "Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2." National Institutes of Health (PMC), 2017.

  • Ruiz-Castillo, P.; Buchwald, S. L. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting unwanted decarboxylation of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid

Welcome to the technical support center for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Unwanted decarboxylation is a known challenge with indole-2-carboxylic acids, leading to loss of starting material, formation of impurities, and potential failure of subsequent synthetic steps. This document provides in-depth troubleshooting advice, preventative best practices, and the underlying chemical principles to help you achieve consistent and successful experimental outcomes.

Quick-Reference FAQs

Here are answers to the most common initial questions regarding the stability of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid.

Q1: Why is my 7-bromo-4-fluoro-1H-indole-2-carboxylic acid sample degrading? A: The most common degradation pathway for this class of molecule is decarboxylation—the loss of the carboxylic acid group (–COOH) as carbon dioxide (CO₂). This is often initiated by heat, but can also be accelerated by acidic or basic conditions, and even certain solvents.[1][2]

Q2: What is the primary impurity I should look for? A: The decarboxylation product is 7-bromo-4-fluoro-1H-indole. This impurity is more nonpolar than the parent carboxylic acid.

Q3: How can I quickly check if my starting material has decarboxylated? A: Thin-Layer Chromatography (TLC) is the fastest method. The decarboxylated product, being less polar, will have a higher Rf value (it will travel further up the plate) than the parent acid. For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the mass change.

Q4: What are the ideal storage conditions? A: To maximize shelf-life, store the compound at -20°C in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[3][4] Avoid repeated freeze-thaw cycles.

Diagnostic & Troubleshooting Guide

If you are encountering issues in your experiments, this section provides a symptom-based approach to diagnose and resolve the problem.

Symptom 1: My downstream reaction is failing or giving low yields.

Question: I'm attempting a reaction that targets the carboxylic acid (e.g., esterification, amidation), but it's not working. Could my starting material be the problem?

Answer: Yes, this is a classic sign that your starting material may have undergone significant decarboxylation. If the –COOH group is absent, the desired reaction cannot occur.

Diagnostic Workflow:
  • Analyze Starting Material: Before running your reaction, always analyze the purity of the 7-bromo-4-fluoro-1H-indole-2-carboxylic acid lot you are using.

    • TLC Analysis: Spot the starting material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). Look for a single, low-Rf spot. If you see a higher-Rf spot, this is likely the decarboxylated impurity.

    • LC-MS Analysis: For a quantitative assessment, use LC-MS. The parent acid and the decarboxylated product will have different retention times and molecular weights (see Table 1).

    • ¹H NMR Spectroscopy: In the NMR spectrum of the carboxylic acid, the acidic proton is often broad or not observed. However, the aromatic protons will have characteristic shifts. The decarboxylated product will show a different pattern, notably the appearance of a new proton at the 2-position of the indole ring.

  • Evaluate Your Reaction Conditions: If the starting material is pure, the decarboxylation is happening during your reaction.

    • Temperature: Are you using high temperatures? Indole-2-carboxylic acids are known to decarboxylate upon heating, sometimes at temperatures as low as 80-100 °C, and more rapidly at higher temperatures (e.g., 160 °C).[5][6]

    • pH: Are your reaction conditions strongly acidic or basic? While some studies show acid-catalyzed decarboxylation, strong bases can also promote this by forming a salt that may be thermally unstable.[1][2]

    • Catalysts: Are you using any transition metals (e.g., copper, palladium)? While useful for cross-coupling, they can sometimes facilitate decarboxylation, especially at elevated temperatures.[5]

Troubleshooting Workflow Diagram

G cluster_0 Symptom: Reaction Failure / Low Yield cluster_1 Problem Source: Starting Material cluster_2 Problem Source: Reaction Conditions start Reaction Fails check_sm Analyze Starting Material (SM) (TLC, LC-MS) start->check_sm sm_pure Is SM Pure? check_sm->sm_pure sm_impure SM is Impure (Decarboxylated) sm_pure->sm_impure No sm_ok SM is Pure sm_pure->sm_ok Yes action_purify Action: Purify SM (Recrystallization) or Acquire New Lot sm_impure->action_purify check_cond Evaluate Reaction Conditions sm_ok->check_cond end Successful Reaction action_purify->end Restart Experiment cond_temp High Temp? check_cond->cond_temp cond_ph Harsh pH? cond_temp->cond_ph No action_temp Action: Lower Temperature (Screen catalysts, solvents) cond_temp->action_temp Yes action_ph Action: Modify pH (Use milder acids/bases) cond_ph->action_ph Yes cond_ph->end No -> Other Issue action_temp->end Restart Experiment action_ph->end Restart Experiment

Caption: Troubleshooting workflow for reaction failure.

Symptom 2: A new, unexpected spot appears on my TLC plate during reaction monitoring or workup.

Question: I'm running a reaction and a new, less polar spot is appearing over time. Is this decarboxylation?

Answer: It is highly likely. As the polar carboxylic acid group is replaced by a C-H bond, the resulting 7-bromo-4-fluoro-1H-indole is significantly less polar and will exhibit a higher Rf on a normal-phase TLC plate.

Confirmation Steps:
  • Co-spotting: If you have a reference standard of 7-bromo-4-fluoro-1H-indole, co-spot it on the same TLC plate alongside your reaction mixture. If the new spot has the same Rf as the standard, you have confirmed its identity.

  • Isolate and Characterize: If the impurity is the major product, perform a workup and purify the new compound via column chromatography. Characterize it by ¹H NMR and Mass Spectrometry to confirm it is the decarboxylated product.

The Science: Understanding the Mechanism

Decarboxylation of indole-2-carboxylic acids is generally understood to proceed through an electrophilic substitution mechanism. The process is often facilitated by acid.

  • Protonation: The indole ring, specifically the C3 position, is susceptible to protonation by an acid (H⁺). This disrupts the aromaticity of the pyrrole ring.

  • Tautomerization & Stabilization: The protonated intermediate is a reactive tautomer. The lone pair of electrons from the indole nitrogen can delocalize to stabilize the positive charge, but this comes at the cost of aromaticity.[1]

  • Elimination of CO₂: The electron-rich carboxylic acid group can then readily eliminate a molecule of carbon dioxide (CO₂), which is a thermodynamically favorable process. This step forms a new intermediate.

  • Deprotonation/Re-aromatization: The intermediate is deprotonated, restoring the aromaticity of the indole ring and yielding the final 7-bromo-4-fluoro-1H-indole product.

G cluster_mech Proposed Decarboxylation Mechanism A Indole-2-Carboxylic Acid B Protonation at C3 (Acid Catalyst) A->B + H+ C Reactive Intermediate (Loss of Aromaticity) B->C D Elimination of CO2 C->D - CO2 E Intermediate Cation D->E F Deprotonation & Re-aromatization E->F - H+ G Decarboxylated Product (7-bromo-4-fluoro-1H-indole) F->G

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 7-bromo-4-fluoro-1H-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and crystallizing 7-bromo-4-fluoro-1H-indole-2-carboxylic acid . The presence of both a heavy, lipophilic bromine atom at C7 and an electronegative fluorine at C4 drastically alters the electron density and solubility profile of the indole core. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your workflows.

Physicochemical Profiling & Crystallization Parameters

Before attempting purification, it is critical to understand how the functional groups dictate the molecule's behavior in solution. The carboxylic acid moiety provides an opportunity for pH-swing extraction, while the halogens increase the propensity for the compound to "oil out" (liquid-liquid phase separation) during cooling.

Table 1: Quantitative Data & Impact on Purification

ParameterValueCausality / Impact on Purification
Molecular Formula C9H5BrFNO2High halogen content significantly increases hydrophobicity.
Molecular Weight 258.04 g/mol Heavy atom effect promotes rapid precipitation if supersaturated [1][1].
Isoelectric Point (pH) 2.0 - 3.0Dictates the optimal pH for inducing precipitation from aqueous salt solutions [2][2].
Solvent Compatibility Soluble in EtOAc, EtOH; Insoluble in H2O, HexanesDictates the choice of anti-solvent pairs (e.g., EtOH/Water or EtOAc/Hexanes) [3][3].

Diagnostic Purification Workflow

To isolate this compound from synthetic impurities (such as des-bromo byproducts or unreacted starting materials), we utilize a two-stage approach: a chemically driven Isoelectric pH-Swing followed by a thermodynamically driven Anti-Solvent Recrystallization .

PurificationWorkflow Start Crude 7-bromo-4-fluoro- 1H-indole-2-carboxylic acid Dissolve Dissolve in EtOAc & Add Triethylamine Start->Dissolve PhaseSep Liquid-Liquid Extraction (Add H2O) Dissolve->PhaseSep OrgPhase Organic Phase (Lipophilic Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (TEA-Indole Salt) PhaseSep->AqPhase Keep Charcoal Activated Carbon Decolorization AqPhase->Charcoal Acidify Acidify with HCl (pH 2.0 - 3.0) Charcoal->Acidify Precipitate Isoelectric Precipitation (Solid Acid) Acidify->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Pure Pure Crystalline Product Recryst->Pure

Figure 1: Logical workflow for purification of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Isoelectric pH-Swing Purification

Causality: The carboxylic acid moiety allows the formation of a water-soluble triethylamine (TEA) salt. Highly lipophilic impurities remain in the organic phase. Subsequent acidification forces the indole back to its neutral, insoluble state [2][2].

  • Dissolution & Salt Formation: Dissolve the crude material in Ethyl Acetate (EtOAc) (10 mL/g). Add 1.2 equivalents of Triethylamine (TEA) dropwise under continuous stirring at room temperature.

  • Phase Separation: Add an equal volume of deionized water. The TEA-indole salt will partition into the aqueous layer.

    • Validation Checkpoint: Spot both layers on a TLC plate. The aqueous layer should contain the product (which will stay at the baseline until acidified), while the organic layer should contain high-Rf impurities. Discard the organic layer.

  • Decolorization: Add activated carbon (10% w/w) to the aqueous phase. Stir at 40°C for 30 minutes, then filter through a Celite pad.

  • Acidification: Slowly add 2M HCl dropwise to the filtrate under vigorous stirring until the pH reaches 2.0 - 3.0. The pure neutral indole-2-carboxylic acid will precipitate.

  • Harvesting: Collect the precipitate via vacuum filtration, wash with cold water, and dry under vacuum.

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Causality: To achieve high-purity crystalline blocks rather than an amorphous powder, a controlled cooling gradient with an anti-solvent is required to manage the supersaturation curve.

  • Dissolution: Dissolve the solid from Protocol A in a minimum volume of boiling Ethanol.

  • Anti-Solvent Addition: Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification & Seeding: Add a few drops of hot Ethanol to just clear the solution. Introduce 1-2 mg of pure seed crystals.

    • Validation Checkpoint: The seeds should not dissolve. If they dissolve, the solution is undersaturated; boil off 5% of the solvent volume and re-seed.

  • Controlled Cooling: Cool the flask at a strict rate of 5°C/hour down to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Harvesting: Filter the crystals and dry under vacuum at 45°C for 12 hours.

Troubleshooting & FAQs

Q1: My compound is separating as a thick, gummy oil instead of forming crystals during cooling. How do I fix this? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [4][4]. It occurs when the supersaturation level exceeds the liquid-liquid coexistence curve before reaching the nucleation curve [5][5]. To mitigate this:

  • Adjust the Solvent Ratio: Increase the proportion of the "good solvent" (Ethanol) relative to the anti-solvent (Water) to ensure the compound remains dissolved until a lower temperature is reached.

  • Pre-Cloud Point Seeding: Add seed crystals before the cloud point is reached to bypass the energy barrier for nucleation, forcing crystallization instead of phase separation.

  • Slower Cooling: Rapid cooling spikes supersaturation, favoring oiling out. Enforce a strict cooling gradient (e.g., 5°C/hour).

Q2: The yield from the pH-swing extraction is unexpectedly low. Where is my product? A2: The 7-bromo and 4-fluoro groups significantly increase the lipophilicity of the molecule. If the aqueous phase is too dilute, or if the pH is not lowered sufficiently (below the pKa of ~3.8), the compound will not fully precipitate. Ensure the final pH is rigorously adjusted to between 2.0 and 3.0 using a calibrated pH meter, not just pH paper [2][2].

Q3: How do I remove structurally similar impurities, such as des-bromo or regioisomeric indoles? A3: Structurally similar impurities often co-crystallize because they fit into the host crystal lattice. If the pH-swing does not remove them, switch to a recrystallization system with different hydrogen-bonding dynamics, such as Ethyl Acetate/Hexanes [3][3]. Alternatively, repeated seeding with pure crystals can iteratively dilute and eliminate unwanted crystal forms from the matrix [4][4].

References

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents. 2

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - Pharmalego. 4

  • 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid - Sapphire Bioscience.1

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. 5

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. 3

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of halogen effects in 4-fluoro vs 4-chloro indole derivatives

As a Senior Application Scientist specializing in molecular pharmacology and drug design, I approach indole functionalization not merely as a synthetic exercise, but as a highly targeted intervention in molecular recogni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular pharmacology and drug design, I approach indole functionalization not merely as a synthetic exercise, but as a highly targeted intervention in molecular recognition. The C4-position of the indole ring is a critical vector: it sits adjacent to the hydrogen-bonding N1-H and the electron-rich C3 position, making it a prime location for modulating a molecule's steric bulk, electron density, and lipophilicity.

When optimizing a lead compound, the decision to substitute the C4-position with fluorine versus chlorine fundamentally alters the molecule's pharmacokinetic and pharmacodynamic trajectory. This guide provides an objective, data-driven comparative analysis of 4-fluoro vs. 4-chloro indole derivatives, detailing the causality behind their divergent biological behaviors and providing self-validating protocols for their experimental evaluation.

Physicochemical Foundations: The Causality of Halogen Selection

To understand the divergent performance of these derivatives, we must first isolate the physicochemical properties of the halogens themselves.

The "Stealth" Modulator: 4-Fluoroindole Fluorine is characterized by its extreme electronegativity (3.98 Pauling) and a Van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å). In drug design, C4-fluorination acts as a "stealth" modification. It exerts a powerful inductive electron-withdrawing effect—modulating the pKa of the adjacent N-H and protecting the indole core from cytochrome P450-mediated oxidative metabolism—without introducing significant steric bulk.

The Lipophilic Anchor: 4-Chloroindole Chlorine, conversely, is significantly larger (1.75 Å) and highly lipophilic. While less electronegative (3.16 Pauling) than fluorine, its bulk and lipophilicity transform the indole into a membrane-anchoring entity. This steric bulk often causes clashes in highly conserved, tight enzyme pockets but provides a massive advantage when the mechanism of action requires penetrating bacterial lipid bilayers or disrupting membrane-bound complexes.

HalogenEffects Core C4-Halogenated Indole Core F_Node 4-Fluoroindole Van der Waals: 1.47 Å Core->F_Node Cl_Node 4-Chloroindole Van der Waals: 1.75 Å Core->Cl_Node F_Prop Minimal Steric Clash High Electronegativity F_Node->F_Prop Cl_Prop High Lipophilicity Membrane Disruption Cl_Node->Cl_Prop F_Outcome Enzyme Acceptance (e.g., TrpS) F_Prop->F_Outcome Cl_Outcome Potent Antibiofilm (e.g., V. parahaemolyticus) Cl_Prop->Cl_Outcome

Physicochemical divergence and target outcomes of C4-fluoro vs C4-chloro indoles.

Comparative Performance Analysis

The theoretical differences between C4-fluorination and C4-chlorination manifest dramatically in applied biological systems.

Target Binding & Steric Tolerance (Biosynthetic Platforms)

When designing compounds that must hijack existing biological machinery, steric tolerance is the limiting factor. In the development of, researchers utilized an engineered biosynthetic platform relying on the enzyme tryptophanyl-tRNA synthetase (TrpS). Experimental LC-MS data demonstrated that 4-fluoroindole is moderately accepted by the TrpS active site due to its minimal steric footprint[1]. In stark contrast, 4-chloroindole was completely rejected by the platform; the larger atomic radius of chlorine creates insurmountable steric clashes within the enzyme's binding pocket, preventing turnover[1].

Antivirulence & Membrane Disruption

When the therapeutic goal shifts from enzyme inhibition to the eradication of multidrug-resistant pathogens, lipophilicity outcompetes steric subtlety. Against the pathogen, 4-chloroindole acts as a potent antivirulence agent. At just 20 µg/mL, 4-chloroindole inhibits biofilm formation by over 80%, and at 100 µg/mL, it exhibits rapid bactericidal effects by visibly damaging the bacterial cell membrane[2]. 4-Fluoroindole lacks the necessary lipophilic bulk to efficiently partition into and disrupt the bacterial lipid bilayer, rendering it significantly less effective in this context[2].

Mammalian Receptor Modulation

In mammalian endocrine models, such as the evaluation of , the 4-fluoro derivatives demonstrated superior binding affinity for both ERα and ERβ compared to their 4-chloro counterparts[3]. The causality here is driven by pocket integration: the smaller fluorine atom allows the indole core to sit deeply within the receptor's ligand-binding domain, optimizing hydrogen bonding without the steric repulsion induced by the bulky chlorine atom[3].

Quantitative Data Summary

Property / Assay Metric4-Fluoroindole4-ChloroindoleMechanistic Driver (Causality)
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å); Cl introduces significant steric bulk.
Electronegativity (Pauling) 3.983.16F exerts a stronger inductive electron-withdrawing effect.
Lipophilicity (π constant) +0.14+0.71Cl significantly increases membrane partitioning capacity.
TrpS Enzyme Acceptance ModerateNone (Rejected)Cl exceeds the spatial tolerance of the enzyme active site[1].
Biofilm Inhibition (V. parahaemolyticus)WeakPotent (>80% at 20 µg/mL)Cl's lipophilicity drives membrane disruption and bactericidal action[2].
Estrogen Receptor Affinity HighLowF allows tight pocket integration without steric repulsion[3].

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives in your own drug development pipeline, you must employ self-validating assay systems. A protocol is only robust if it internally controls for false positives (e.g., mistaking general toxicity for specific target inhibition).

Protocol 1: Orthogonal Biofilm & Planktonic Growth Assay

Objective: To determine if a halogenated indole is a specific antivirulence agent (biofilm disruptor) or merely a general biocide. Self-Validation Mechanism: By simultaneously measuring the optical density of the supernatant (planktonic growth) and the crystal violet absorbance of the adherent layer (biofilm mass), this system decouples growth inhibition from specific biofilm disruption.

  • Inoculum Preparation: Culture V. parahaemolyticus overnight in LB medium. Dilute the culture to an OD600 of 0.1 in fresh LB supplemented with 2% NaCl.

  • Compound Dosing: Seed 200 µL of the bacterial suspension into a 96-well microtiter plate. Add the halogenated indole derivatives (dissolved in DMSO) to achieve final concentrations ranging from 10 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates statically at 30°C for 24 hours.

  • Planktonic Quantification (Read 1): Gently transfer 150 µL of the supernatant from each well to a fresh 96-well plate. Measure the absorbance at 600 nm to quantify planktonic cell growth.

  • Biofilm Quantification (Read 2): Wash the original wells three times with PBS to remove non-adherent cells. Stain the remaining biofilm with 0.1% (w/v) crystal violet for 15 minutes. Wash away excess dye, solubilize the bound crystal violet with 95% ethanol, and measure absorbance at 570 nm.

  • Data Synthesis: A true antivirulence agent will show a significant drop in Read 2 (570 nm) with minimal reduction in Read 1 (600 nm).

AssayWorkflow Prep 1. Inoculum Prep OD600 = 0.1 Dose 2. Compound Dosing 10-100 µg/mL Prep->Dose Incubate 3. Incubation 24h at 30°C Dose->Incubate Read1 4. Planktonic Read Absorbance 600 nm Incubate->Read1 Supernatant Read2 5. Biofilm Read Crystal Violet 570 nm Incubate->Read2 Adherent

Self-validating workflow for orthogonal assessment of planktonic growth and biofilm inhibition.
Protocol 2: Biosynthetic Incorporation Assay via LC-MS

Objective: To evaluate the steric tolerance of biosynthetic enzymes (e.g., TrpS) for halogenated indole precursors. Self-Validation Mechanism: Tracking both precursor depletion and product formation ensures mass balance, confirming that the disappearance of the indole is due to enzymatic turnover rather than non-specific degradation or precipitation.

  • Culture Supplementation: Inoculate the engineered E. coli strain expressing the target biosynthetic pathway into M9 minimal medium. At an OD600 of 0.6, supplement the culture with 1 mM of either 4-fluoroindole or 4-chloroindole.

  • Extraction: After 48 hours of expression at 20°C, pellet the cells. Extract the supernatant with an equal volume of ethyl acetate. Dry the organic phase under nitrogen gas and resuspend in 50% methanol.

  • LC-MS Analysis: Inject 10 µL of the extract onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (HR-MS).

  • Validation: Monitor the extracted ion chromatograms (EIC) for the exact mass of the unreacted precursor and the expected halogenated product. Calculate the conversion efficiency ratio.

Strategic Recommendations

When designing next-generation indole derivatives, do not treat halogens as interchangeable "magic methyls."

  • Select 4-fluoro modifications when your target requires tight pocket integration, protection from P450 metabolism, or when you are utilizing whole-cell biocatalysis where enzyme steric tolerance is low.

  • Select 4-chloro modifications when your primary mechanism of action relies on membrane disruption, increasing overall lipophilicity, or when you need to intentionally introduce steric clashes to achieve selectivity against off-target kinases or receptors.

References

  • An engineered biosynthetic–synthetic platform for production of halogenated indolmycin antibiotics. Chemical Science (RSC Publishing).[Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.[Link]

  • Effect of Halogenated Substituents on the Metabolism and Estrogenic Effects of the Equine Estrogen, Equilenin. Chemical Research in Toxicology (ACS Publications).[Link]

Sources

Comparative

Comparative Binding Affinity Guide: Fluorinated Indole-2-Carboxylic Acid Derivatives in Target Proteins

Introduction: The Mechanistic Role of Fluorination As a versatile pharmacophore, the indole-2-carboxylic acid scaffold is foundational in the design of numerous targeted therapeutics, ranging from antiviral agents to cen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Role of Fluorination

As a versatile pharmacophore, the indole-2-carboxylic acid scaffold is foundational in the design of numerous targeted therapeutics, ranging from antiviral agents to central nervous system (CNS) modulators. However, the native scaffold often suffers from rapid metabolic degradation and suboptimal lipophilicity.

The strategic introduction of fluorine atoms into this scaffold fundamentally alters its physicochemical profile. Fluorine’s high electronegativity and minimal steric bulk (van der Waals radius of 1.47 Å) allow it to modulate the pKa of the C2-carboxylic acid, increase the overall lipophilicity (logP) for better membrane permeability, and participate in highly specific multipolar interactions and halogen bonding within protein binding pockets. This guide objectively compares the binding affinity of fluorinated indole-2-carboxylic acid derivatives across three distinct protein targets, providing experimental protocols and structural rationales for their enhanced performance.

Target Comparison: Binding Affinity Across Protein Classes

Viral Target: HIV-1 Integrase

HIV-1 Integrase is responsible for inserting viral DNA into the host genome. The C2-carboxylic acid acts as a metal-binding pharmacophore (MBP) to chelate two Mg²⁺ ions in the integrase active site. However, the unoptimized indole core lacks the hydrophobic bulk necessary to effectively compete with viral DNA.

Recent structural optimizations demonstrate that introducing a fluorine atom at the C6 position, or incorporating a fluorinated benzyl branch at the C3 position, significantly enhances binding affinity. The fluorine atom facilitates robust π-π stacking and halogen bonding with the 3' terminal adenosine of the processed viral DNA (vDNA), locking the integrase enzyme in an inactive state.

Table 1: Comparative IC₅₀ Values for HIV-1 Integrase Inhibition

Compound DesignationStructural ModificationIC₅₀ (μM)Fold Improvement
Unoptimized Core Native Indole-2-carboxylic acid32.37Baseline
Compound 17a C6-fluorinated benzene addition3.11~10x
Compound 20a C3-(2-fluorobenzyl)oxy branch0.13~250x

Data sourced from structural optimization studies of INSTIs.

G Indole Indole-2-Carboxylic Acid Core C2 C2 Carboxyl Group Indole->C2 C3 C3 Fluorobenzyl Branch Indole->C3 C6 C6 Fluorinated Benzene Indole->C6 Mg Chelates 2x Mg2+ Ions (Active Site) C2->Mg Electrostatic Pocket Fills Hydrophobic Cavity C3->Pocket Steric Fit DNA π-π Stacking with vDNA (dC20) C6->DNA Halogen/π-π

Logical binding interactions of fluorinated indole-2-carboxylic acid with HIV-1 Integrase.
GPCR Target: Orphan Receptor GPR17

GPR17 is a sensor for CNS damage and a critical target for neuroinflammatory diseases. The 3-(2-carboxyethyl)-indole-2-carboxylic acid scaffold acts as an agonist for this receptor. Structure-activity relationship (SAR) studies reveal a strict spatial requirement: the 4-position of the indole ring tolerates only highly electronegative, small substituents (like Fluorine), whereas the 6-position requires large, lipophilic halogens (like Bromine or Iodine) to induce the necessary conformational change in the Gi/o protein-coupled receptor.

Table 2: Comparative EC₅₀ Values for GPR17 Activation

Compound DesignationSubstituentsEC₅₀ (nM)Efficacy
MDL29,951 4,6-dichloro~1000Moderate Agonist
PSB-1767 4-chloro-6-hexyloxy67.0Potent Agonist
PSB-18484 4-fluoro-6-iodo32.1Highly Potent Agonist
PSB-18422 4-fluoro-6-bromo27.9Highly Potent Agonist

Data sourced from GPR17 agonist SAR profiling.

GPR17 Ligand 4-Fluoro-6-bromo-indole Derivative (PSB-18422) Receptor GPR17 Receptor (Orphan GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Change cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Downstream Signaling Response Oligodendrocyte Differentiation & Remyelination cAMP->Response Cellular Phenotype

GPR17 receptor activation pathway by fluorinated indole-2-carboxylic acid agonists.
CNS Target: NMDA Receptor

At the NMDA receptor, 5-fluoroindole-2-carboxylic acid acts as a potent antagonist at the strychnine-insensitive glycine modulatory site. The causality behind this affinity lies in the electron-withdrawing nature of the 5-fluoro substituent, which optimizes the electronic distribution of the indole ring. This electronic shift strengthens the hydrogen bonding network between the C2-carboxyl group and the receptor's binding pocket, preventing the conformational shift required for ion channel opening.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of these fluorinated derivatives and the subsequent evaluation of their binding affinities.

Synthesis: Metal-Free Direct Decarboxylative Fluoroacylation

Traditional fluorination of indole rings often requires heavy metal catalysts (e.g., Palladium or Ruthenium), which leave toxic residues that are difficult to purge during drug development. To bypass this, a metal-free radical process is employed.

Step-by-Step Protocol:

  • Preparation: In an oven-dried reaction tube equipped with a magnetic stir bar, add 0.5 mmol of the substituted indole-2-carboxylic acid.

  • Reagent Addition: Add 2.0 mL of trifluoroacetic acid (TFA). Causality: TFA acts as both the fluorinated acyl source and the solvent, driving the reaction via high acidity without the need for external transition metals.

  • Reaction Execution: Seal the tube and stir the mixture at 90°C for exactly 1 hour.

  • Quenching & Extraction: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate).

  • Validation: Confirm exclusive C3-site selectivity and the absence of metal residues using High-Resolution Mass Spectrometry (HRMS) and ¹⁹F-NMR.

Binding Affinity Validation: HIV-1 Integrase Strand Transfer Assay

To accurately measure the binding affinity (IC₅₀) of the synthesized fluorinated derivatives, a FRET-based oligonucleotide assay is utilized to isolate the strand transfer step from the 3'-processing step.

Step-by-Step Protocol:

  • Substrate Preparation: Anneal a fluorescently labeled donor DNA substrate (mimicking the viral U5 LTR end) and a biotinylated target DNA substrate (mimicking host DNA).

  • Enzyme Incubation: In a 96-well microplate, incubate 400 nM of purified recombinant HIV-1 Integrase with the donor DNA in a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT for 20 minutes at room temperature to form the pre-integration complex (PIC).

  • Ligand Introduction: Add the fluorinated indole-2-carboxylic acid derivatives at varying concentrations (0.01 μM to 100 μM).

    • Self-Validating Control: Include Raltegravir as a positive control (known INSTI) and a DMSO vehicle as a negative control.

  • Strand Transfer Initiation: Add the biotinylated target DNA to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Detection: Quench the reaction with EDTA (50 mM). Transfer the mixture to a streptavidin-coated plate to capture the target DNA. Wash away unbound donor DNA. Measure the fluorescence of the bound complex (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. Ensure assay robustness by verifying a Z'-factor of >0.6 between the positive and negative controls.

References

  • Wang, Y.-C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 2023.[Link]

  • Zhang, X., et al. "A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids." Journal of Organic Chemistry, 2024.[Link]

  • Baqi, Y., et al. "3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17." Journal of Medicinal Chemistry, 2018.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 7-bromo-4-fluoro-1H-indole-2-carboxylic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-bromo-4-fluoro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative commonly used in drug discovery and chemical synthesis. As researchers and scientists, our expertise extends beyond the bench to ensuring that the lifecycle of every chemical we use concludes safely and in full regulatory compliance. This document is designed to provide not just instructions, but a deeper understanding of the principles behind these essential procedures.

Part 1: Hazard Identification and Immediate Precautions

Before handling 7-bromo-4-fluoro-1H-indole-2-carboxylic acid for any purpose, including disposal, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance, and appropriate precautions must be taken to prevent exposure.

Table 1: Hazard Profile of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid

Hazard Classification GHS Hazard Code Signal Word Description
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Warning Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation H315 Warning Causes skin irritation.[1]
Eye Irritation H319 Warning Causes serious eye irritation.[1]

| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause respiratory irritation or drowsiness/dizziness.[1] |

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Each piece of equipment forms a barrier between you and the specific hazards identified above.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes or airborne dust particles causing serious eye irritation.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. This is critical because the compound is harmful upon skin contact and causes irritation.[2]

  • Protective Clothing : A standard lab coat must be worn to prevent skin contact.[2]

  • Respiratory Protection : All handling of the solid compound, especially when generating dust, must be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is required to prevent respiratory irritation.[2]

Part 2: Waste Characterization & Segregation Protocol

Proper disposal begins with correct waste characterization. 7-bromo-4-fluoro-1H-indole-2-carboxylic acid has two key features that dictate its disposal pathway: it contains a halogen (bromine) and it is an organic compound.

Causality of Segregation: Halogenated organic compounds cannot be disposed of with non-halogenated organic waste.[3][4] The reason is that many disposal and recycling methods, particularly solvent reclamation via distillation, are ineffective or can be damaged by halogens. Furthermore, the incineration of mixed waste can lead to the formation of highly toxic byproducts like dioxins and hydrogen bromide gas if the facility is not specifically designed to handle halogenated materials.[5][6] Segregation is therefore the most critical step to ensure safe and environmentally compliant disposal.

Segregation Workflow
  • Identify : Confirm that the waste contains 7-bromo-4-fluoro-1H-indole-2-carboxylic acid. This includes pure, un-used solid; contaminated weighing paper, gloves, or spatulas; and solutions containing the compound.

  • Designate : Use a dedicated, clearly labeled hazardous waste container specifically for "Halogenated Organic Waste."[7] Never mix this waste with other waste streams like non-halogenated solvents, aqueous waste, or regular trash.[3][8]

  • Compatibility : Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, sealable lid.[4]

Part 3: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the collection, storage, and disposal of waste containing 7-bromo-4-fluoro-1H-indole-2-carboxylic acid.

  • Waste Collection :

    • Solid Waste : Carefully place any solid 7-bromo-4-fluoro-1H-indole-2-carboxylic acid and any contaminated disposable items (e.g., weighing paper, gloves, absorbent pads) directly into the designated "Halogenated Organic Waste" container.[2][7] Minimize dust generation during this process.

    • Liquid Waste : If the compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[8]

  • Container Labeling :

    • Immediately label the waste container. The label must, at a minimum, include:

      • The words "Hazardous Waste "[7][8]

      • The full chemical name: "7-bromo-4-fluoro-1H-indole-2-carboxylic acid " (no abbreviations)[8]

      • The primary hazards: "Irritant, Acutely Toxic "[8]

    • Record the date when waste is first added to the container.

  • Temporary Storage (Satellite Accumulation Area) :

    • Keep the waste container tightly sealed except when adding waste.[4][7]

    • Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][9]

    • For liquid waste, secondary containment (e.g., a larger, chemically resistant tub) is mandatory to contain any potential leaks.[8]

  • Final Disposal :

    • Never dispose of this chemical down the drain or in the regular trash.[2][7]

    • Once the container is full (no more than 90% capacity) or is no longer being used, arrange for its removal.[4]

    • Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) office or the designated hazardous waste management department to schedule a pickup by a licensed hazardous waste contractor.[2][8]

Part 4: Emergency Procedures - Spill Response

In the event of an accidental spill, a swift and correct response is critical to ensure safety.

Table 2: Spill Cleanup Protocol

Step Action Rationale
1. Evacuate & Secure Immediately alert others and evacuate non-essential personnel from the spill area. Restrict access. Minimizes exposure to the hazardous compound.
2. Ventilate Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running. Disperses potentially harmful dust or vapors.[2]
3. Control Ignition Sources Although not highly flammable, it is good practice to remove any nearby ignition sources. Prevents any unforeseen fire risk.[2]
4. Assemble PPE Before cleanup, don all required PPE: chemical goggles, nitrile gloves, lab coat, and if necessary, a respirator. Protects the responder from direct contact, inhalation, and ingestion.[2]
5. Contain & Absorb For a solid spill, gently cover it with an inert, non-combustible absorbent material like vermiculite, sand, or diatomite.[2] Avoid dry sweeping, which can create dust. Prevents the powder from becoming airborne.
6. Collect Carefully scoop the absorbed material and place it into the designated "Halogenated Organic Waste" container. Consolidates the hazardous material for proper disposal.[2]
7. Decontaminate Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Removes residual chemical contamination.

| 8. Dispose of Cleanup Materials | Collect all cleaning materials (paper towels, contaminated gloves) as halogenated organic waste. | Ensures all contaminated items are disposed of correctly.[2] |

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper management and disposal of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid waste.

G cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_disposal Storage & Final Disposal A Start: Handling 7-bromo-4-fluoro-1H-indole-2-carboxylic acid B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Fume Hood B->C D Waste Generated (Solid, Liquid, or Contaminated Material) C->D E Is waste halogenated? D->E F Collect in Designated 'Halogenated Organic Waste' Container E->F Yes G Error: Incorrect Segregation Consult EHS Immediately E->G No (Other Waste Stream) H Securely Label Container: Full Name, Hazards, Date F->H I Store in Satellite Accumulation Area (Sealed, Secondary Containment) H->I J Container Full or No Longer in Use? I->J J->I No K Contact EHS for Pickup by Licensed Waste Contractor J->K Yes L End: Proper Disposal K->L

Caption: Disposal workflow for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid.

By adhering to this structured guide, laboratory professionals can ensure the safe handling and disposal of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • European Chemicals Agency. (n.d.). 7-bromo-4-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Unknown Author. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Ministry of Environment. (n.d.). Laws and Regulations Retrieving System. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Odoh, C. K. (2025, July). Halogenated Aromatic Compounds. In The Old and New Persistent Organic Pollutants (pp. 106-121). ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.